1,2-Dibromoethane-1-sulfonyl fluoride is an organic compound with the molecular formula C₂H₃Br₂FO₂S. It is characterized as a sulfur-containing molecule that serves as a versatile building block in organic synthesis. This compound is notable for its stability under standard laboratory conditions, making it a valuable precursor in various
DESF itself likely doesn't possess a specific mechanism of action in biological systems. However, the SuFEx reaction sequence allows DESF to introduce the sulfonyl fluoride group into other molecules. This group can then participate in various reactions depending on the attached molecule, potentially leading to diverse biological effects depending on the target molecule [].
1,2-Dibromoethane-1-sulfonyl fluoride (DESF) serves as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride (BESF) []. BESF is a valuable reagent in the field of click chemistry, particularly for the Sulfur (VI) fluoride exchange (SuFEx) reaction [, ]. This reaction enables the formation of diverse and complex molecules through the efficient exchange of the sulfonyl fluoride group [].
While BESF directly participates in SuFEx reactions, DESF offers several advantages:
BESF, generated from DESF, finds applications in the synthesis of various complex molecules, including:
The synthesis of 1,2-dibromoethane-1-sulfonyl fluoride typically involves:
1,2-Dibromoethane-1-sulfonyl fluoride has several applications in organic chemistry:
Research on interaction studies involving 1,2-dibromoethane-1-sulfonyl fluoride focuses on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential applications in drug design and protein modification. The compound's ability to form stable covalent bonds with biomolecules suggests it could be valuable in targeted drug delivery systems or as a tool for studying protein function .
Several compounds exhibit structural or functional similarities to 1,2-dibromoethane-1-sulfonyl fluoride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethenesulfonyl Fluoride | C₂H₃FOS | Used in similar coupling reactions; less stable. |
1-Bromoethene-1-sulfonyl Fluoride | C₂H₂BrFOS | Direct product of elimination reactions; highly reactive. |
Sulfuryl Fluoride | SO₂F₂ | A strong electrophile; used in fluorination reactions. |
What sets 1,2-dibromoethane-1-sulfonyl fluoride apart is its dual functionality as both a source of bromine and a sulfonyl fluoride group. This unique combination allows it to participate in diverse chemical transformations that other similar compounds may not facilitate effectively. Its stability under laboratory conditions further enhances its utility as a reliable reagent in synthetic chemistry .
The conceptual foundation for Sulfur(VI) Fluoride Exchange was established in 2014 through pioneering work by Sharpless and collaborators, who recognized the exceptional thermodynamic stability and kinetic accessibility of sulfur(VI)-fluoride bonds. This discovery built upon the legacy of copper-catalyzed azide-alkyne cycloaddition, the first click reaction, while addressing its limitations in oxygen sensitivity and metal catalyst requirements. Early implementations focused on aryl silyl ether substitutions, but subsequent innovations revealed the reaction’s broad applicability with amines, phenols, and carbon nucleophiles.
A critical breakthrough occurred with the development of accelerated Sulfur(VI) Fluoride Exchange systems employing bifunctional catalytic platforms. The synergistic combination of 1,5,7-triazabicyclo[4.4.0]dec-5-ene and hexamethyldisilazane enhanced reaction rates by three orders of magnitude compared to classical conditions, enabling near-quantitative yields across diverse substrates. This catalytic advancement coincided with the discovery of multidimensional sulfur(VI) hubs like thionyl tetrafluoride, which permitted sequential functionalization through their tetrahedral geometry. The timeline below illustrates key milestones:
Central to Sulfur(VI) Fluoride Exchange’s success are connective hubs – molecular platforms enabling sequential, orthogonal functionalization. 1,2-Dibromoethane-1-sulfonyl fluoride occupies a strategic position within this paradigm as the stable precursor to 1-bromoethene-1-sulfonyl fluoride, a trifunctional electrophile. The transformation occurs via base-mediated elimination, typically using triethylamine, which generates the reactive hub in situ while maintaining excellent atom economy:
Conversion Pathway
1,2-Dibromoethane-1-sulfonyl fluoride → (Base) → 1-Bromoethene-1-sulfonyl fluoride + HBr
This generated hub exhibits three distinct reactive sites:
The synthetic versatility is exemplified in regioselective triazole formation, where 1-bromoethene-1-sulfonyl fluoride reacts with azides to yield 4-fluorosulfonyl-1,2,3-triazoles under metal-free conditions. Subsequent Sulfur(VI) Fluoride Exchange at the sulfonyl fluoride group enables further diversification, creating branched architectures inaccessible through traditional methods.
Comparative analysis of sulfur(VI) hubs reveals 1,2-dibromoethane-1-sulfonyl fluoride’s unique advantages:
This multidimensional reactivity profile makes 1,2-dibromoethane-1-sulfonyl fluoride indispensable for constructing complex pharmacophores and materials. Recent applications include the synthesis of fluorosulfonyl isoxazoles through [3+2] cycloadditions and the preparation of sulfonate-linked polymers with tunable mechanical properties. The compound’s stability under ambient conditions further enhances its utility in high-throughput screening and automated synthesis platforms.
The activation of DESF for downstream applications often relies on base-mediated dehydrobromination to generate reactive intermediates. Triethylamine is frequently employed to abstract hydrogen bromide (HBr) from DESF, yielding 1-bromoethene-1-sulfonyl fluoride (BESF) as a transient electrophile [1] [4]. This transformation is pivotal because BESF retains three addressable handles—a vinyl group, bromide, and sulfonyl fluoride—enabling regioselective reactions with nucleophiles such as organic azides and amines [4].
The efficiency of this activation pathway depends on the choice of base and solvent. Polar aprotic solvents like dichloromethane or acetonitrile facilitate HBr elimination by stabilizing ionic intermediates, while bulky bases enhance selectivity by minimizing side reactions [4]. For example, treatment of DESF with triethylamine in dichloromethane at 0°C achieves near-quantitative conversion to BESF within 30 minutes [1]. This catalytic-like process (though stoichiometric in base) underscores the importance of optimizing reaction conditions to balance reactivity and stability.
DESF’s synthetic accessibility and stability distinguish it from other SuFEx connectors. Unlike BESF, which is highly reactive and challenging to isolate, DESF is air-stable and amenable to long-term storage [4]. Its preparation involves bromination of ethenesulfonyl fluoride precursors, though detailed protocols remain proprietary. Key advancements focus on enhancing purity and yield through controlled bromination conditions.
Recent work demonstrates that DESF can be synthesized via stepwise bromination of ethanesulfonyl fluoride derivatives. For instance, treating ethanesulfonyl fluoride with bromine in the presence of a radical initiator at 40°C produces DESF in 85% yield after recrystallization [4]. The use of excess bromine ensures complete di-substitution, while inert atmospheres prevent oxidative degradation. These optimizations have enabled DESF’s adoption in high-throughput synthesis platforms, such as the Synple Automated Synthesis System, which streamlines fluorination reactions [1].
The in situ generation of BESF from DESF has unlocked novel reaction manifolds in SuFEx chemistry. By avoiding the isolation of BESF, researchers mitigate its inherent instability and expand its synthetic utility. For example, DESF reacts with organic azides in the presence of triethylamine to regioselectively form 4-fluorosulfonyl-1,2,3-triazoles (Table 1) [1] [5]. This one-pot protocol proceeds via a Huisgen cycloaddition mechanism, where BESF acts as a dienophile.
Table 1: Representative Reactions of DESF-Generated BESF
Substrate | Product | Yield (%) | Reference |
---|---|---|---|
Phenyl azide | 4-Fluorosulfonyl-1,2,3-triazole | 92 | [1] |
Benzyl amine | 2-Amino-1-bromoethane sulfonamide | 88 | [4] |
Isoxazole derivative | 5-Sulfonylfluoro isoxazole | 78 | [1] |
Additionally, DESF’s dual electrophilicity enables sequential functionalization. In a notable application, DESF undergoes initial bromide displacement with amines, followed by SuFEx coupling with aryl silyl ethers to yield β-sultams—a class of sulfonamide heterocycles with medicinal chemistry relevance [4]. This tandem approach highlights DESF’s role as a linchpin in modular synthesis.